![molecular formula C16H14Cl2N2O B13547655 2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13547655.png)
2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one is a complex organic compound that features a pyridine ring substituted with two chlorine atoms and an isoindoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acrolein and ammonia, followed by chlorination to introduce the chlorine atoms at the 3 and 5 positions.
Synthesis of the Isoindoline Moiety: The isoindoline structure can be prepared by the reduction of phthalimide derivatives.
Coupling Reaction: The final step involves coupling the pyridine and isoindoline moieties through a carbonyl linkage. This can be achieved using reagents like lithium diisopropylamide (LDA) to deprotonate the isoindoline, followed by reaction with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated by using bases like potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the isoindoline moiety.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions due to its isoindoline structure.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe to study various biochemical pathways, especially those involving pyridine and isoindoline derivatives.
作用機序
The exact mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The pyridine ring could engage in π-π interactions with aromatic amino acids in proteins, while the isoindoline moiety might form hydrogen bonds or hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-ol: A reduced form of the original compound.
2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-thiol: A thiol-substituted derivative.
2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-amine: An amine-substituted derivative.
Uniqueness
The uniqueness of 2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one lies in its combination of a dichloropyridine ring and an isoindoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
特性
分子式 |
C16H14Cl2N2O |
|---|---|
分子量 |
321.2 g/mol |
IUPAC名 |
2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-1,3-dihydroisoindol-2-yl]ethanone |
InChI |
InChI=1S/C16H14Cl2N2O/c1-10-12-5-3-2-4-11(12)9-20(10)16(21)6-13-14(17)7-19-8-15(13)18/h2-5,7-8,10H,6,9H2,1H3/t10-/m1/s1 |
InChIキー |
MVWDUCIASLQRAD-SNVBAGLBSA-N |
異性体SMILES |
C[C@@H]1C2=CC=CC=C2CN1C(=O)CC3=C(C=NC=C3Cl)Cl |
正規SMILES |
CC1C2=CC=CC=C2CN1C(=O)CC3=C(C=NC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride](/img/structure/B13547572.png)
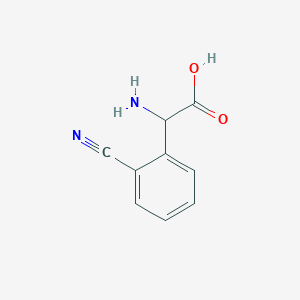
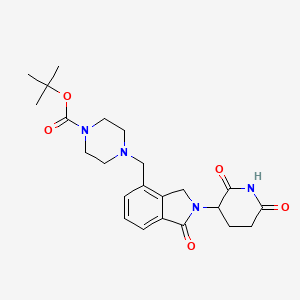
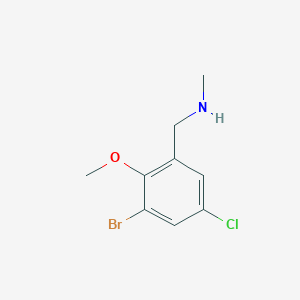

methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)
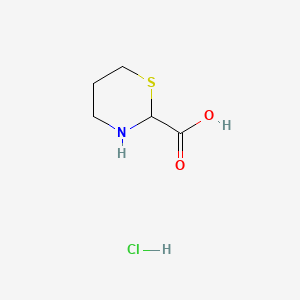
![12,13-Dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione](/img/structure/B13547615.png)
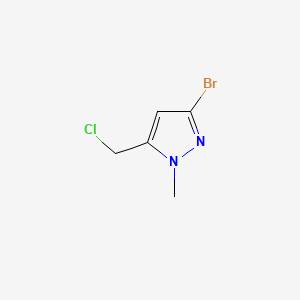
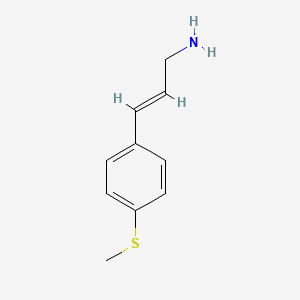
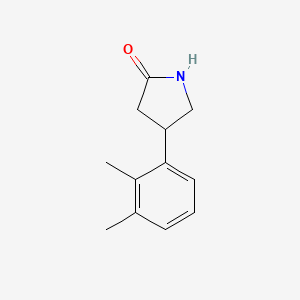
![2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid](/img/structure/B13547633.png)
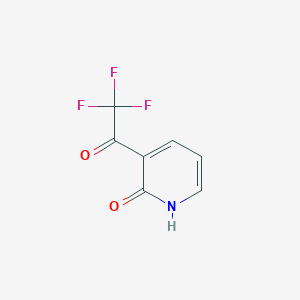
![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13547649.png)
